molecular formula C12H15NO5 B1632187 Cbz-O-methyl-L-ser CAS No. 64356-74-7

Cbz-O-methyl-L-ser

Cat. No.: B1632187
CAS No.: 64356-74-7
M. Wt: 253.25 g/mol
InChI Key: LQHGCFKPNOTYIQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-O-methyl-L-serine (methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate) is a carbobenzyloxy (Cbz)-protected serine derivative, widely used in peptide synthesis and medicinal chemistry. Its molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol (calculated for C₁₂H₁₅NO₅: 253.24) . The compound is characterized by a Cbz group at the N-terminus and a methyl ester at the C-terminus, which enhances its stability against enzymatic degradation and improves solubility in organic solvents. It is typically a colorless solid or liquid with a melting point and solubility profile dependent on its crystalline form and solvent interactions .

Cbz-O-methyl-L-serine serves as a key intermediate in synthesizing complex peptides, particularly those requiring orthogonal protection strategies. Its hydroxyl group in the serine side chain allows for further functionalization, such as glycosylation or phosphorylation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-methoxy-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-8-10(11(14)15)13-12(16)18-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHGCFKPNOTYIQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628441
Record name N-[(Benzyloxy)carbonyl]-O-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64356-74-7, 134807-65-1
Record name N-[(Benzyloxy)carbonyl]-O-methyl-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cbz-L-Serine(Methyl Ether)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cbz-O-methyl-L-serine belongs to a broader class of Cbz-protected amino acid derivatives. Below is a comparative analysis with three structurally related compounds: Cbz-L-Phe-L-Ser-OMe (3-17), Cbz-L-Phe-L-Thr-OMe (3-18), and Boc-L-Val-L-Val-OMe (3-20). These compounds share similarities in protection strategies (Cbz or Boc groups) and ester termini but differ in amino acid residues and side-chain functionalities.

Table 1: Physicochemical and Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Common Solvents) Key Functional Groups
Cbz-O-methyl-L-serine C₁₂H₁₅NO₅ 253.25 98–102 DCM, DMF, methanol Cbz, methyl ester, –OH
Cbz-L-Phe-L-Ser-OMe (3-17) C₂₃H₂₆N₂O₆ 438.46 110–115 DCM, ethyl acetate Cbz, methyl ester, –OH, Phe
Cbz-L-Phe-L-Thr-OMe (3-18) C₂₄H₂₈N₂O₆ 452.49 105–110 DCM, THF Cbz, methyl ester, –OH, Thr
Boc-L-Val-L-Val-OMe (3-20) C₁₆H₂₉N₂O₅ 329.41 85–90 Ethanol, acetonitrile Boc, methyl ester, Val

Key Findings:

Protection Group Stability :

  • Cbz groups (as in Cbz-O-methyl-L-serine and 3-17/3-18) exhibit higher resistance to acidic conditions compared to Boc-protected compounds (e.g., 3-20). However, Boc groups are more labile under basic conditions, enabling selective deprotection .

Side-Chain Reactivity :

  • The hydroxyl group in Cbz-O-methyl-L-serine is less sterically hindered than the β-hydroxyl group in threonine derivatives (3-18), making it more reactive in nucleophilic substitutions or oxidation reactions .

Solubility and Applications: Cbz-O-methyl-L-serine demonstrates superior solubility in polar aprotic solvents (e.g., DMF) compared to Boc-L-Val-L-Val-OMe (3-20), which prefers ethanol or acetonitrile. This property is critical for its use in solid-phase peptide synthesis (SPPS) .

Spectral Data :

  • ¹H NMR : The methyl ester protons in Cbz-O-methyl-L-serine resonate at δ 3.65–3.70 ppm, distinct from the aromatic protons of phenylalanine-containing analogs (3-17/3-18), which appear at δ 7.20–7.35 ppm .
  • ¹³C NMR : The carbonyl carbon of the Cbz group in Cbz-O-methyl-L-serine is observed at δ 156.2 ppm, consistent with other Cbz-protected compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.